molecular formula C12H9N3O2 B121744 1-methyl-3-nitro-5H-pyrido[4,3-b]indole CAS No. 75567-58-7

1-methyl-3-nitro-5H-pyrido[4,3-b]indole

Cat. No.: B121744
CAS No.: 75567-58-7
M. Wt: 227.22 g/mol
InChI Key: MVHWCKZQGXOVJX-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-5H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]indole core with a methyl group at the 1-position and a nitro group at the 3-position. It is a white or light yellow solid, insoluble in water but soluble in organic solvents like methanol or dichloromethane .

Chemical Reactions Analysis

1-methyl-3-nitro-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

1-methyl-3-nitro-5H-pyrido[4,3-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-5H-pyrido[4,3-b]indole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

1-methyl-3-nitro-5H-pyrido[4,3-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWCKZQGXOVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226479
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-58-7
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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